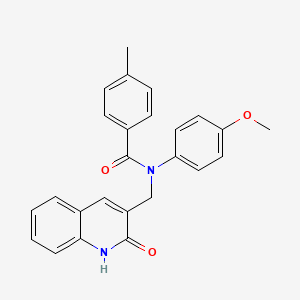![molecular formula C16H16BrNO5S B7706077 ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)
ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate, also known as EBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBP is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to exhibit antitumor properties. Studies have shown that ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is its ability to exhibit a range of biological activities, making it a versatile tool for scientific research. However, one limitation of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate. One area of interest is the development of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate analogs with improved solubility and bioavailability. Additionally, further investigation into the mechanisms of action of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate could lead to the development of new therapeutic agents for a range of diseases and conditions. Finally, studies exploring the potential synergistic effects of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate in combination with other drugs or therapeutic agents could lead to the development of more effective treatment options.
Synthesemethoden
The synthesis of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate involves the reaction of ethyl 2-bromoacetate with 4-(benzylsulfamoyl)phenol in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. These properties make it a promising candidate for further investigation in the fields of pharmacology and drug discovery.
Eigenschaften
IUPAC Name |
ethyl 2-[4-[(2-bromophenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-2-22-16(19)11-23-12-7-9-13(10-8-12)24(20,21)18-15-6-4-3-5-14(15)17/h3-10,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVMLFFSKBAFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

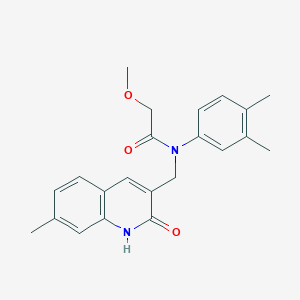
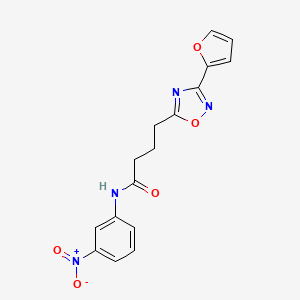
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
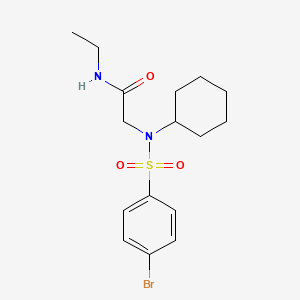
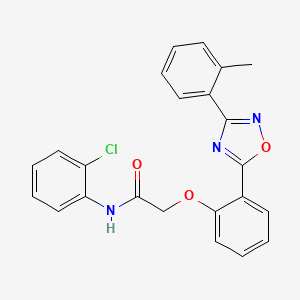
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)

![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)

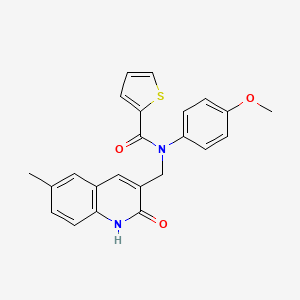

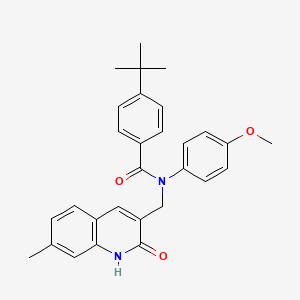
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7706085.png)
